1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H12BrN5 |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
InChI Key |
DFLQTYGIURDFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Bromo-1H-pyrazol-3-amine Core
The 4-bromo-1H-pyrazol-3-amine scaffold is a critical intermediate for the target compound. Established synthetic routes for this moiety generally proceed via bromination of a pyrazole derivative, followed by amination steps.
- Starting material: 1-methyl-1H-pyrazol-3-amine or related pyrazole derivatives.
- Bromination: The pyrazole ring is brominated at the 4-position using brominating agents such as tribromooxyphosphorus, which offers selective aromatic bromination under mild conditions.
- Amination: The brominated intermediate is then converted to the pyrazol-3-amine by substitution reactions or hydrolysis steps.
A patented method (CN112079781A) outlines a multi-step synthesis starting from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate undergoes bromination with tribromooxyphosphorus to yield the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis and carbamate formation steps lead to the protected amine, which is finally deprotected under trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine (a close analog of the target core).
- Avoids highly toxic reagents such as cyanogen bromide and flammable n-butyl lithium used in older methods.
- Uses readily available and inexpensive starting materials.
- Mild reaction conditions and safer operational procedures.
- Scalable and amenable to industrial production.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Condensation to pyrazole ester | Diethyl butynedioate + methylhydrazine | Formation of pyrazole ring system |
| Bromination | Tribromooxyphosphorus, mild temperature | Selective bromination at 4-position |
| Hydrolysis | Sodium hydroxide in alcoholic solution | Conversion to carboxylic acid |
| Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol | Protection of amine group |
| Deprotection | Trifluoroacetic acid, room temperature | Release of free amine |
| N-Alkylation/arylation | 3-(1H-Imidazol-1-yl)propyl halide + base + Cu catalyst (optional) | Formation of N-substituted product |
Literature and Research Findings
- The pyrazole and imidazole heterocycles are widely studied for their biological activities, and their synthetic methods are well-documented.
- Copper-catalyzed N-arylation of pyrazole derivatives with imidazole analogs has been reported to proceed efficiently, providing a reliable method for introducing the imidazolylpropyl substituent.
- The bromination method using tribromooxyphosphorus offers a clean and selective route to bromopyrazole intermediates, avoiding hazardous reagents and harsh conditions.
- The multi-step synthetic route described in patent CN112079781A demonstrates practical scalability and safety improvements over older synthetic processes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted imidazole-pyrazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, or antibacterial activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate their activity.
DNA Intercalation: Inserting itself between DNA bases, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine with analogous pyrazole-amine derivatives, focusing on substituents, synthesis, and physicochemical properties.
Substituent Variations
Key Observations :
Key Observations :
- Lower yields (e.g., 17.9% in ) are associated with steric hindrance from cyclopropane or pyridine groups.
- Higher yields (e.g., 66% in ) correlate with simpler side chains (imidazolylpropyl) and optimized coupling conditions.
Physicochemical and Spectral Properties
Research Implications and Gaps
- The imidazole side chain may enhance interaction with heme-containing enzymes .
- Synthetic Challenges : The target compound’s synthesis may require optimization to improve yields, drawing from methods in and .
- Data Limitations : Direct experimental data (e.g., melting point, NMR) for the target compound are absent in the provided evidence, necessitating further characterization.
References
Data synthesized from the following sources:
Biological Activity
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge on its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and an imidazole moiety. Its structural formula can be represented as follows:
This structure is significant in determining its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and imidazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | Staphylococcus aureus |
| 2 | 62.5 | Escherichia coli |
| 3 | 12.5 | Salmonella typhi |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that similar compounds possess anticancer properties, particularly through the inhibition of key signaling pathways involved in cancer cell proliferation. For example, a related compound exhibited an IC50 value of 5.35 µM against T-47D breast cancer cells, indicating significant cytotoxicity .
Mechanism of Action:
The anticancer activity is often attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, compounds with similar structures have been shown to increase the S-phase population in treated cells, suggesting interference with DNA synthesis .
Case Studies
A study focusing on the synthesis and evaluation of pyrazole derivatives revealed that modifications at the bromine position significantly impacted biological activity. The synthesized compounds were assessed for their ability to inhibit various cancer cell lines, highlighting the importance of structural variations in enhancing efficacy .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways critical for disease progression.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine?
A multi-step synthesis is typically required. Key steps include:
- Alkylation : Reacting a brominated pyrazole precursor (e.g., 4-bromo-1H-pyrazol-3-amine) with 3-(imidazol-1-yl)propyl halides under basic conditions. Cesium carbonate or potassium tert-butoxide in aprotic solvents (e.g., DMF or THF) is effective for nucleophilic substitution .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Yields may vary (e.g., 17–30% in analogous syntheses), necessitating optimization of stoichiometry and reaction time .
- Validation : Confirm purity via HPLC or TLC and characterize using H/C NMR and HRMS (e.g., ESI-MS) .
Q. How can spectroscopic techniques validate the structure of this compound?
Q. What functional group transformations are feasible for this compound?
- Substitution : The bromine atom at C4 can undergo Suzuki coupling with aryl boronic acids to introduce aryl/heteroaryl groups .
- Amine Reactivity : The 3-amine group can be acylated or sulfonylated for derivatization .
- Imidazole Modifications : The imidazole ring can participate in alkylation or coordination chemistry (e.g., metal complexation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Dose-Response Studies : Perform IC/EC assays across a wide concentration range (e.g., 0.1–100 µM) to identify nonlinear effects .
- Target Selectivity Profiling : Use kinase panels or receptor-binding assays to rule off-target interactions. For example, imidazole-containing analogs often show cross-reactivity with cytochrome P450 enzymes .
- Metabolic Stability : Assess hepatic microsome stability to determine if rapid degradation explains inconsistent in vivo results .
Q. What strategies optimize this compound’s pharmacokinetic properties for therapeutic applications?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility. LogP calculations (e.g., using PubChem data) guide rational design .
- Prodrug Synthesis : Convert the 3-amine to a carbamate or amide to enhance bioavailability .
- Plasma Protein Binding Assays : Measure binding to albumin/globulins to predict free drug concentration .
Q. How does the 3-(imidazol-1-yl)propyl linker influence biological activity compared to other substituents?
- Receptor Binding : The imidazole group may coordinate with metal ions (e.g., Zn) in enzyme active sites, enhancing inhibition (e.g., analogous to histidine residues) .
- Comparative Studies : Replace the linker with morpholine () or pyridine () moieties and assay activity. For example, imidazole-containing analogs show higher affinity for kinases like EGFR compared to morpholine derivatives .
Q. What computational methods predict interaction mechanisms between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrazole amine and π-π stacking with imidazole .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
